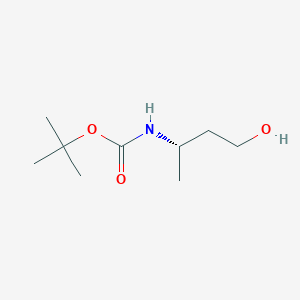

Boc-(S)-3-aminobutan-1-ol

Description

BenchChem offers high-quality Boc-(S)-3-aminobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-aminobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate

The following technical guide details the molecular profile, synthesis, and application of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate , a critical chiral building block in medicinal chemistry.

Physicochemical Profile

tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate (also known as N-Boc-(S)-3-aminobutan-1-ol ) is a protected amino alcohol used extensively as a chiral scaffold in the synthesis of pharmaceutical intermediates, particularly for introducing chirality into heterocyclic cores and peptide mimetics.[1]

| Property | Data |

| CAS Registry Number | 106539-36-0 |

| IUPAC Name | tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate |

| Common Synonyms | (S)-3-(Boc-amino)-1-butanol; Boc-(S)-3-aminobutan-1-ol |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Physical State | Colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Chirality | (S)-Enantiomer (derived from L-Aspartic acid or (S)-3-aminobutyric acid) |

| Density | ~1.01 g/cm³ (Predicted) |

| pKa | ~12.3 (Carbamate NH, Predicted) |

Structural Representation

The molecule features a 4-carbon backbone with a tert-butoxycarbonyl (Boc) protected amine at the C2 position (chiral center) and a primary hydroxyl group at the C4 position.

Figure 1: Functional decomposition of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate.

Synthetic Pathways

The synthesis of 106539-36-0 is typically achieved through the reduction of enantiopure amino acid derivatives. The choice of pathway depends on the availability of starting materials (L-Aspartic acid vs. (S)-3-aminobutyric acid).

Pathway A: Reduction of Boc-(S)-3-Aminobutyric Acid

This is the most direct industrial route, utilizing the commercially available (S)-3-aminobutyric acid (derived from L-aspartic acid).

Protocol:

-

Activation: React (S)-3-aminobutyric acid with di-tert-butyl dicarbonate (Boc₂O) in mild base (NaOH/Dioxane) to secure the amine.

-

Activation (Carboxyl): Convert the carboxylic acid to a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C.

-

Reduction: Treat the mixed anhydride in situ with Sodium Borohydride (NaBH₄) in THF/Water.

-

Workup: Quench with dilute KHSO₄, extract with Ethyl Acetate, and purify via silica gel chromatography.

Pathway B: Direct Protection of (S)-3-Aminobutan-1-ol

If the amino alcohol is available (often produced via hydrogenation of chiral isoxazolidines), direct protection is preferred.

Protocol:

-

Reagents: (S)-3-aminobutan-1-ol (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq) in DCM.

-

Conditions: Stir at 0°C → RT for 4-12 hours.

-

Purification: Wash with citric acid (aq) to remove unreacted amine; concentrate to yield pure carbamate.

Figure 2: Synthetic workflow from amino acid precursor to final amino alcohol.

Applications in Drug Discovery

This molecule serves as a versatile "chiral pool" building block. Its bifunctionality (protected amine + free alcohol) allows for orthogonal functionalization.

Synthesis of Chiral Heterocycles

The alcohol group can be converted to a leaving group (Mesylate/Tosylate) to facilitate intramolecular cyclization, forming chiral pyrrolidines or piperidines.

-

Mechanism: Deprotection of Boc yields the free amine, which attacks the activated alcohol carbon (SN2) to close the ring.

Linker Design (PROTACs)

The 4-carbon chain provides a defined spatial separation between warheads in Proteolysis Targeting Chimeras (PROTACs). The chiral center influences the linker's conformation, potentially improving E3 ligase binding selectivity.

Mitsunobu Coupling Partner

The primary alcohol is an excellent substrate for Mitsunobu reactions (PPh₃/DIAD), allowing the stereospecific introduction of phenols, imides, or other nucleophiles while preserving the integrity of the Boc-protected amine.

Analytical Characterization

To validate the identity of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate , the following spectral data is standard.

| Technique | Expected Signals / Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.6 (br s, 1H, NH), 3.85 (m, 1H, CH-N), 3.65 (t, 2H, CH₂-O), 1.7-1.5 (m, 2H, CH₂-linker), 1.44 (s, 9H, Boc), 1.18 (d, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.2 (C=O), 79.5 (C-tBu), 60.8 (CH₂-OH), 46.5 (CH-N), 38.2 (CH₂), 28.4 (Boc-CH₃), 21.5 (CH₃). |

| Mass Spectrometry (ESI) | [M+H]⁺ : 190.14; [M+Na]⁺ : 212.13; [M+H-Boc]⁺ : 90.09. |

| Specific Rotation | [α]D ≈ -8.5° to -10.5° (c=1, MeOH) (Value varies by concentration/solvent). |

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Stability: Stable under neutral and basic conditions. Labile to strong acids (TFA, HCl), which remove the Boc group.

-

Safety: Irritant. Wear standard PPE (gloves, goggles) to prevent skin/eye contact.[2]

References

-

ChemicalBook. Boc-(S)-3-aminobutan-1-ol Product Profile (CAS 106539-36-0).[3][4]

-

ChemSRC. (S)-3-Aminobutan-1-ol Physicochemical Properties.

-

BenchChem. Application Notes for tert-Butyl (4-hydroxybutan-2-yl)carbamate.

-

PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate (Isomer Comparison).

Sources

An In-depth Technical Guide to the Solubility of Boc-(S)-3-aminobutan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Boc-(S)-3-aminobutan-1-ol, a key chiral building block in contemporary pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages theoretical principles, including Hansen Solubility Parameters (HSP), to predict solubility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. The synthesis of theoretical prediction with practical, self-validating methodology is intended to provide a robust framework for working with this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For a synthetic intermediate such as Boc-(S)-3-aminobutan-1-ol, a thorough understanding of its solubility profile is paramount for several reasons:

-

Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Selecting a solvent in which Boc-(S)-3-aminobutan-1-ol is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

-

Purification and Isolation: Crystallization, a common method for purifying solid compounds, relies on differential solubility in various solvents at different temperatures. A well-characterized solubility profile enables the rational selection of solvent systems for effective purification.

-

Formulation and Drug Delivery: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a major determinant of bioavailability. Poor aqueous solubility can lead to low absorption and reduced therapeutic efficacy.

This guide will delve into the molecular characteristics of Boc-(S)-3-aminobutan-1-ol that govern its solubility and provide a predictive framework and experimental validation protocol to assist researchers in its effective utilization.

Molecular Structure and its Influence on Solubility

The solubility of Boc-(S)-3-aminobutan-1-ol is a direct consequence of its molecular structure, which features both polar and non-polar moieties.

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carbamate (N-H and C=O) allows for hydrogen bonding with protic and other polar solvents. These groups are the primary drivers of solubility in more polar organic solvents.

-

Non-Polar Moiety: The tert-butyl group of the Boc protecting group and the butyl backbone introduce significant non-polar character to the molecule. This lipophilicity enhances solubility in less polar, aprotic organic solvents.

The interplay between these competing features—the polar, hydrogen-bonding capable groups and the non-polar hydrocarbon regions—results in a nuanced solubility profile across a spectrum of organic solvents. The general principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of its solubility.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative method for predicting the solubility of a solute in a given solvent.[1] The underlying principle of HSP is that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Originating from the energy of hydrogen bonds.

The HSP of a solvent and a solute are represented as coordinates in a three-dimensional "solubility space." The closer the HSP values of a solvent are to those of a solute, the more likely the solute is to dissolve. This "distance" (Ra) in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimated Hansen Solubility Parameters for Boc-(S)-3-aminobutan-1-ol

As experimental HSP values for Boc-(S)-3-aminobutan-1-ol are not available, they have been estimated using a group contribution method.[3][4] This approach calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.

Table 1: Estimated Hansen Solubility Parameters for Boc-(S)-3-aminobutan-1-ol

| Parameter | Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 8.0 |

| δH (Hydrogen Bonding) | 12.0 |

Predicted Solubility of Boc-(S)-3-aminobutan-1-ol in Common Organic Solvents

Using the estimated HSP for Boc-(S)-3-aminobutan-1-ol and the known HSP values for a range of common organic solvents, the Hansen distance (Ra) has been calculated to predict the relative solubility. A lower Ra value suggests a better solvent for the compound.[2][5]

Table 2: Predicted Solubility of Boc-(S)-3-aminobutan-1-ol in Various Organic Solvents Based on Hansen Solubility Parameters

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 11.7 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | Excellent |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.4 | Excellent |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 5.6 | Excellent |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.9 | Good |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 8.3 | Moderate |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.2 | Moderate |

| Ethers | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.2 | Excellent |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.9 | Moderate |

| Chlorinated Solvents | |||||

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 6.0 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 8.7 | Moderate |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 14.1 | Poor |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.7 | Excellent |

| Other Solvents | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.8 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | Good |

| Heptane | 15.3 | 0.0 | 0.0 | 18.4 | Very Poor |

| Water | 15.5 | 16.0 | 42.3 | 31.8 | Very Poor |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility: A Validating Protocol

The following protocol describes the isothermal equilibrium shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7]

Materials and Equipment

-

Boc-(S)-3-aminobutan-1-ol (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of Boc-(S)-3-aminobutan-1-ol to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatically controlled environment (e.g., 25 °C) and agitate (stir or shake) vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours. b. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis (for less volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. c. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. d. Calculate the solubility in g/L or mg/mL.

-

Chromatographic Analysis (preferred method): a. Prepare a series of standard solutions of Boc-(S)-3-aminobutan-1-ol of known concentrations in the chosen solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:

-

Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by measuring the concentration of the dissolved solute at different time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is considered reached when the concentration no longer increases with time.

-

Reproducibility: All solubility measurements should be performed in triplicate to ensure the precision of the results.

-

Purity of the Compound: The purity of the Boc-(S)-3-aminobutan-1-ol should be confirmed before the experiment, as impurities can significantly affect solubility.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of Boc-(S)-3-aminobutan-1-ol highlighting polar and non-polar regions.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method for solubility determination.

Conclusion

While readily available quantitative data on the solubility of Boc-(S)-3-aminobutan-1-ol is scarce, a combination of theoretical prediction using Hansen Solubility Parameters and a robust experimental protocol provides a strong foundation for its effective use in research and development. The predictions outlined in this guide suggest excellent solubility in polar aprotic solvents such as DMF, DCM, and THF, as well as in lower alcohols like ethanol and butanol. These predictions, coupled with the detailed experimental workflow, empower scientists to make informed decisions regarding solvent selection, ultimately leading to more efficient and reproducible synthetic and purification processes.

References

- ChemBK. (n.d.). R-3-aminobutan-1-ol.

-

Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). (3R)-3-Amino-1-butanol.

-

National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

BioResources. (n.d.). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(S)-3-(Boc-amino)-1-butanol structure and IUPAC name

An In-depth Technical Guide to (S)-3-(Boc-amino)-1-butanol: Structure, Synthesis, and Applications in Drug Development

Abstract

(S)-3-(Boc-amino)-1-butanol is a high-value chiral building block integral to the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a stereodefined, protected amine and a primary alcohol, offers synthetic versatility and strategic advantages in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, and critical physicochemical properties. A detailed, field-validated protocol for its synthesis is presented, emphasizing the rationale behind procedural steps. Furthermore, this document explores the compound's application as a key intermediate in drug development, highlighting its role in constructing enantiomerically pure therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Core Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Chemical Identifiers

The unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate .

-

CAS Number: 102049-67-4

-

Molecular Formula: C₉H₁₉NO₃

-

Molecular Weight: 189.25 g/mol

Molecular Architecture

The structure consists of a four-carbon aliphatic chain. The defining features are:

-

A primary alcohol (-OH) group at the C1 position.

-

An amine group at the C3 position, which is protected by a tert-butoxycarbonyl (Boc) group.

-

A single stereocenter at the C3 position with an (S)-configuration.

The Boc protecting group is paramount; it renders the amine nucleophilicity inert, thereby allowing for selective chemical transformations at the hydroxyl terminus. This strategic protection is fundamental to its utility as a robust synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 55-60 °C | |

| Boiling Point | ~289 °C at 760 mmHg (Predicted) | |

| Density | ~1.0 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | |

| Optical Rotation | [α]²⁰/D −14±2°, c=1 in CHCl₃ |

Note: Some physical properties are predicted values from chemical software and should be confirmed experimentally.

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of (S)-3-(Boc-amino)-1-butanol involves the N-protection of the commercially available chiral precursor, (S)-3-aminobutanol. This method is efficient, high-yielding, and preserves the stereochemical integrity of the chiral center.

Synthetic Workflow Diagram

The workflow illustrates the transformation from the starting amine to the Boc-protected final product, including reaction and purification steps.

Caption: Workflow for the N-Boc protection of (S)-3-aminobutanol.

Step-by-Step Experimental Methodology

Expertise & Causality: This protocol is designed for robustness. The initial cooling to 0 °C controls the exothermicity of the reaction between the amine and Boc₂O. Using a mild base like sodium bicarbonate for the quench neutralizes any acidic byproducts without risking hydrolysis of the Boc group, a common failure point in less optimized procedures.

Materials:

-

(S)-3-aminobutanol (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup: To a solution of (S)-3-aminobutanol in anhydrous dichloromethane (approx. 0.5 M), cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate, either as a solid portion-wise or as a solution in DCM, dropwise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, typically a waxy solid or oil, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to afford the pure product.

Trustworthiness: This self-validating system relies on TLC for reaction monitoring, a universally accepted in-process control. The straightforward acid-base work-up ensures complete removal of reagents and byproducts, leading to a high-purity product, which is critical for subsequent GxP applications.

Utility in Pharmaceutical Synthesis

The strategic value of (S)-3-(Boc-amino)-1-butanol lies in its identity as a chiral building block. The pharmaceutical industry increasingly relies on such enantiomerically pure intermediates to synthesize single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[1][2]

Role as a Chiral Synthon

This molecule provides a scaffold with pre-defined stereochemistry. The orthogonal nature of the protected amine and the primary alcohol allows for selective functionalization. For instance, the alcohol can be oxidized, converted to a leaving group for nucleophilic displacement, or used in ester/ether formation, all while the crucial amine stereocenter remains masked and protected.

Application in HIV Integrase Inhibitor Synthesis

(R)-3-aminobutanol, the enantiomer of the precursor to our topic compound, is a documented key intermediate in the synthesis of Dolutegravir, a potent anti-HIV drug.[3][4][5] This underscores the critical role of this molecular framework in constructing complex, life-saving medicines. The (S)-enantiomer is similarly valuable for accessing different stereoisomers or entirely new classes of therapeutic agents where this specific chirality is required for optimal target engagement.

Caption: Generalized synthetic pathway using the chiral building block.

Conclusion

(S)-3-(Boc-amino)-1-butanol is more than a simple chemical; it is an enabling tool in the intricate process of drug discovery and development. Its well-defined stereochemistry, coupled with its versatile functional handles, provides a reliable and efficient route to complex molecular targets. The robust synthetic protocol and clear utility in constructing chiral molecules solidify its position as an indispensable building block for scientists and researchers dedicated to advancing pharmaceutical innovation.

References

-

TradeIndia. (3R) 3 Amino 1 Butanol. [Link]

-

Pharmaffiliates. Exploring the Synthesis and Applications of (R)-3-Amino-1-Butanol in Pharma. [Link]

- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

PubChem, National Institutes of Health. (3R)-3-Amino-1-butanol. [Link]

- Google Patents.

-

Patsnap. Preparation method for R-3-aminobutanol - CN104370755A. [Link]

-

PubChem, National Institutes of Health. 3-Aminobutan-1-ol. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

Thermodynamic Stability & Handling of Boc-Protected Amino Alcohols

Executive Summary: The "Cyclization Trap"

Boc-protected amino alcohols (e.g., N-Boc-serinol, N-Boc-phenylalaninol) are ubiquitous chiral building blocks in peptide mimetic and API synthesis. However, their apparent stability is deceptive. Unlike simple Boc-amines, which are robust under basic and nucleophilic conditions, Boc-amino alcohols possess an internal nucleophile (the hydroxyl group) positioned perfectly to attack the carbamate carbonyl.

This guide addresses the core thermodynamic vulnerability of these compounds: the intramolecular cyclization to 2-oxazolidinones . While kinetically stable at neutral pH and low temperature, the thermodynamic equilibrium strongly favors the 5-membered cyclic urethane under basic or thermal stress. Understanding this "thermodynamic sink" is critical for process optimization and shelf-life extension.

The Thermodynamic Landscape

The stability of Boc-amino alcohols is governed by two competing degradation pathways, each driven by distinct activation energies and thermodynamic end-states.

Pathway A: Acid-Catalyzed Deprotection (The Standard Route)

Under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), the reaction is driven by the irreversible loss of isobutylene gas (

Pathway B: Base-Mediated Cyclization (The Hidden Risk)

In the presence of base (e.g., NaH, K2CO3, or even amine bases at high temp), the hydroxyl group becomes an alkoxide. This alkoxide (

-

Entropic Driver: The formation of a 5-membered oxazolidinone ring is entropically favored over the open chain.

-

Enthalpic Driver: The cyclic urethane is often more stable than the linear carbamate due to resonance stabilization and the relief of steric strain in the transition state.

-

Leaving Group: The expulsion of the tert-butoxide anion (which protonates to t-BuOH) is the driving force.

Key Insight: Once formed, the oxazolidinone is exceptionally stable and difficult to revert to the amino alcohol without harsh hydrolysis that destroys the Boc group.

Visualization of Degradation Pathways

The following diagram maps the kinetic vs. thermodynamic outcomes based on reaction conditions.

Figure 1: Divergent degradation pathways. The red dashed line represents the irreversible thermodynamic trap of oxazolidinone formation.

Synthesis: The Mixed Anhydride Reduction Protocol

To ensure high fidelity and prevent early cyclization, the reduction of Boc-amino acids to alcohols must be performed under strictly controlled conditions. The Mixed Anhydride Method is preferred over Borane reduction for scale-up due to safety and cost, but it requires precise temperature control to avoid racemization and side reactions.

Experimental Protocol

Objective: Synthesis of N-Boc-L-Phenylalaninol from N-Boc-L-Phenylalanine.

Reagents:

-

N-Boc-L-Phenylalanine (1.0 equiv)

-

Isobutyl chloroformate (IBCF) (1.05 equiv)

-

N-Methylmorpholine (NMM) (1.05 equiv)

-

Sodium Borohydride (NaBH4) (3.0 equiv)

-

THF (anhydrous), Methanol, Ethyl Acetate

Workflow:

-

Activation (The Mixed Anhydride):

-

Dissolve Boc-Phe-OH in anhydrous THF (0.2 M) under Nitrogen.

-

Cool to -15°C (Critical: prevents urethane exchange).

-

Add NMM followed dropwise by IBCF. Stir for 15-20 mins. The formation of NMM·HCl precipitate confirms activation.

-

-

Reduction:

-

Filter off the NMM·HCl salt rapidly (cold filtration) to remove the chloride source (optional but cleaner).

-

Add the filtrate dropwise to a suspension of NaBH4 in THF/Water or THF/MeOH at 0°C .

-

Note: Gas evolution (H2) will be vigorous.

-

-

Quench & Isolation:

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench carefully with 1M KHSO4 (avoids strong acid deprotection).

-

Extract with Ethyl Acetate, wash with NaHCO3 (remove unreacted acid) and Brine.

-

Recrystallize from Hexane/EtOAc if necessary.

-

Typical Data:

-

Yield: 80-90%

-

Melting Point (Boc-Phe-ol): 88-90°C [1]

-

Melting Point (Boc-Ala-ol): 76-87°C [1]

Stability Data & Storage Guidelines

Thermal Stability

Boc-amino alcohols are thermally sensitive. While the Boc group typically decomposes >150°C, the presence of the hydroxyl group lowers the threshold for degradation.

-

Solid State: Stable up to ~60-70°C.

-

Melt/Solution: Above 80°C, significant conversion to oxazolidinone is observed, especially in polar aprotic solvents (DMSO, DMF) which enhance nucleophilicity.

Chemical Incompatibility Table

| Condition | Stability Risk | Mechanism | Recommendation |

| Strong Acid (TFA, HCl) | High | Cleavage of Boc group (Isobutylene loss) | Use for deprotection only. |

| Strong Base (NaH, KOH) | Critical | Cyclization to Oxazolidinone | Strictly Avoid. Use mild bases (NaHCO3) if needed. |

| Acylating Agents (Ac2O) | Moderate | O-Acylation (desired) vs N,O-migration | Perform at low temp (<0°C). |

| Sulfonyl Chlorides (MsCl) | Critical | O-Mesylation | O-sulfonates cyclize spontaneously to oxazolidinones. [2] |

Storage Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >98% purity over 12+ months:

-

Temperature: Store at +2°C to +8°C for short term; -20°C for long term (>6 months).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the alcohol to the aldehyde (Boc-amino aldehyde), which is prone to racemization.

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers which can catalyze oxidation.

Mechanistic Visualization: The Oxazolidinone Pathway

Understanding the mechanism of the primary side-reaction allows for better troubleshooting.

Figure 2: Base-catalyzed mechanism leading to the thermodynamic sink.

References

-

Kokotos, G. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research. Link

-

Shukla, R. et al. (2011). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters. Link

-

BenchChem Technical Guides. (2025). Stability and Storage of N-Boc-Aminomethanol. Link

-

Sigma-Aldrich. (2025). Product Specification: N-Boc-serinol. Link

A Technical Guide to the Procurement and Quality Control of High-Purity Boc-(S)-3-aminobutan-1-ol for Pharmaceutical Development

Introduction: The Critical Role of Chiral Purity in Drug Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Chiral building blocks, such as Boc-(S)-3-aminobutan-1-ol (CAS No. 106539-36-0), are foundational components in the synthesis of complex active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of atoms in these building blocks directly influences the biological activity of the final drug product. This guide provides an in-depth technical overview of the commercial availability, quality control, and analytical methodologies pertinent to high-purity Boc-(S)-3-aminobutan-1-ol, a key intermediate in the synthesis of several pharmaceuticals, most notably the HIV integrase inhibitor, Dolutegravir.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this chiral intermediate is paramount for ensuring the quality, safety, and reproducibility of their synthetic processes.

Section 1: Commercial Sourcing and Supplier Qualification

The procurement of high-purity starting materials is the first critical control point in any pharmaceutical manufacturing process. The commercial availability of Boc-(S)-3-aminobutan-1-ol is robust, with numerous chemical suppliers offering various grades of this chiral building block. However, the onus is on the researcher to diligently qualify the supplier and the specific batch of material to ensure it meets the stringent requirements for its intended application.

Representative Commercial Suppliers

A multitude of suppliers offer Boc-(S)-3-aminobutan-1-ol. The table below summarizes a selection of these suppliers and the typical grades offered. It is important to note that "research grade" may have a lower purity profile compared to material designated for "pharmaceutical," "intermediate," or "API" applications.

| Supplier Category | Representative Companies | Typical Purity (Chemical) | Typical Enantiomeric Excess (e.e.) | Notes |

| Fine Chemical Suppliers | AChemBlock, Oakwood Chemical, BLDpharm | 95% - 98%[3] | >98% | Suitable for early-stage research and development. |

| Pharmaceutical Intermediate Specialists | Simson Pharma, HANGZHOU LEAP CHEM CO., LTD. | >99%[4][5] | >99.5% | Often provide more comprehensive analytical data. |

| Custom Synthesis & Bulk Manufacturers | Enamine, Symeres | Can be manufactured to custom specifications[6][7] | >99.9% achievable[8][9] | Necessary for GMP-compliant manufacturing and clinical trial supply. |

The Indispensable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is more than a mere formality; it is a critical legal document that provides a detailed quality profile of a specific batch of material. For a chiral building block like Boc-(S)-3-aminobutan-1-ol, the CoA must be scrutinized for several key parameters:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For pharmaceutical applications, a purity of ≥99.0% is often required.

-

Enantiomeric Purity (e.e.): This is arguably the most critical parameter. It is the measure of the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. For use in API synthesis, an e.e. of ≥99.5% is a common requirement.[4]

-

Identification: Confirmation of the chemical structure, typically via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Residual Solvents: Analysis by GC to quantify any remaining solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

From a Senior Application Scientist's perspective, a comprehensive CoA from a reputable supplier is the first line of defense against introducing impurities that could compromise an entire synthetic campaign, leading to costly delays and potential batch failures.

Section 2: Quality Control and Analytical Methodologies

Ensuring the quality of Boc-(S)-3-aminobutan-1-ol extends beyond reviewing the supplier's CoA. In-house verification of critical quality attributes, especially enantiomeric purity, is a standard practice in the pharmaceutical industry.

Workflow for Incoming Material Qualification

The following diagram illustrates a typical workflow for the quality control of incoming Boc-(S)-3-aminobutan-1-ol.

Caption: Quality control workflow for incoming Boc-(S)-3-aminobutan-1-ol.

Determining Enantiomeric Purity: HPLC and SFC Methods

Direct analysis of the enantiomers of Boc-(S)-3-aminobutan-1-ol can be challenging. Therefore, derivatization is often employed to enhance the separation and detection of the two enantiomers. A common strategy involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers, which are more readily separated on a standard achiral HPLC column. However, with the advancement of chiral stationary phases (CSPs), direct enantiomeric separation is now feasible and often preferred to avoid the complexities of a derivatization step.

Polysaccharide-based CSPs, such as those with cellulose or amylose backbones, have demonstrated high selectivity for a wide range of chiral molecules, including Boc-protected amino acids and their derivatives.[10]

2.2.1 Experimental Protocol: Chiral HPLC Method Development

The following is a representative, field-proven protocol for the development of a chiral HPLC method for Boc-(S)-3-aminobutan-1-ol.

Objective: To achieve baseline separation of the (S) and (R) enantiomers of Boc-3-aminobutan-1-ol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Columns to Screen (Recommended):

Method Development Strategy:

-

Initial Screening:

-

Mobile Phase: A simple isocratic mobile phase of n-Hexane and Isopropanol (IPA) is a good starting point. A typical starting ratio is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

-

Procedure: Inject a solution of racemic Boc-3-aminobutan-1-ol and observe the chromatogram.

-

-

Optimization:

-

Solvent Ratio: If no separation is observed, systematically vary the ratio of Hexane:IPA (e.g., 95:5, 80:20). Increasing the polar modifier (IPA) content generally reduces retention time.

-

Additives: For compounds with amine or alcohol functionalities, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution. For this molecule, trifluoroacetic acid (TFA) at 0.1% can be tested.

-

Temperature: Column temperature can influence selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

-

2.2.2 Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.

Objective: To achieve rapid, high-resolution separation of the (S) and (R) enantiomers of Boc-3-aminobutan-1-ol.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Column:

-

ChiralPak® IB-N5 or similar polysaccharide-based chiral column.

Method Parameters:

-

Mobile Phase: Supercritical CO₂ with a co-solvent of Methanol or IPA. A typical starting gradient would be from 5% to 40% co-solvent over 5-10 minutes.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 150 bar.

-

Temperature: 40°C.

Rationale for Method Choice (HPLC vs. SFC): The choice between HPLC and SFC often depends on available instrumentation and throughput requirements. SFC can provide significantly faster separations, which is advantageous in a high-throughput screening or process development environment. HPLC, being more widely available, is a robust and reliable alternative.

Section 3: Synthesis, Purification, and Impurity Profile

A thorough understanding of the synthetic route to Boc-(S)-3-aminobutan-1-ol is crucial for predicting potential impurities. High-purity material is typically accessed through either the reduction of a chiral precursor or the resolution of a racemic mixture.

Common Synthetic Pathways

The synthesis of enantiomerically pure 3-aminobutanol often starts from a chiral precursor such as (S)-3-aminobutyric acid. The Boc-protection is typically installed prior to or after the key synthetic transformations.

Caption: Common synthetic strategies for Boc-(S)-3-aminobutan-1-ol.

Purification to Pharmaceutical Grade

Achieving >99.5% chemical and enantiomeric purity often requires a final purification step. For Boc-(S)-3-aminobutan-1-ol, which is a solid at room temperature, recrystallization is a highly effective method for removing both chemical and enantiomeric impurities. Fractional distillation can be employed for the unprotected 3-aminobutanol before the Boc-protection step.[9]

Potential Impurities

A proactive approach to quality control involves anticipating potential impurities based on the synthetic route. For Boc-(S)-3-aminobutan-1-ol, these can include:

-

(R)-enantiomer: The most critical impurity to control, arising from incomplete resolution or a non-stereospecific synthesis.

-

Starting Materials: Unreacted (S)-3-aminobutyric acid or its esters.

-

Reagents and By-products: Residual reducing agents, resolving agents, or by-products from the Boc-protection step (e.g., tert-butanol).

-

Over-reduction Products: If harsh reducing agents are used, other functional groups could potentially be affected.

The control of these impurities is a key aspect of Good Manufacturing Practices (GMP) for starting materials.[12][13]

Conclusion: A Foundation of Quality for Drug Development

Boc-(S)-3-aminobutan-1-ol is a quintessential example of a chiral building block where stringent control of purity, particularly enantiomeric excess, is non-negotiable. For researchers and drug developers, a deep understanding of its commercial landscape, the nuances of its analytical characterization, and the intricacies of its synthesis are essential for the successful and timely progression of a drug candidate from the laboratory to the clinic. By implementing the principles and methodologies outlined in this guide, scientists can ensure that this critical starting material serves as a solid foundation for the synthesis of safe and effective medicines.

References

-

Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 173-181. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A Low Cost, Batch Synthesis of (R)-3-aminobutan-1-ol. [Link]

- Taizhou Da Chen Pharmaceutical Co Ltd. (2020). Synthesis method of (R)-3-aminobutanol. CN110683960A.

-

Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. 10(6), 13-20. [Link]

-

Medicines for All Institute. (2025). (R)-3-aminobutanol (Batch). [Link]

-

ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

-

ResearchGate. Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. [Link]

-

PubChem. (3S)-3-aminobutan-1-ol. [Link]

-

Symeres. GMP Regulatory Starting Materials. [Link]

-

ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

-

Government of Israel. (2019). Starting Materials and Source Materials. [Link]

-

National Institutes of Health. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Comb Chem High Throughput Screen, 14(7), 595-609. [Link]

-

ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

Sources

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. nbinno.com [nbinno.com]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. symeres.com [symeres.com]

- 7. Chiral Building Blocks Selection - Enamine [enamine.net]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 10. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Note: High-Efficiency Boc Deprotection of (S)-3-aminobutan-1-ol Using TFA

Executive Summary

This application note details the protocol for the deprotection of (S)-3-(Boc-amino)butan-1-ol to yield (S)-3-aminobutan-1-ol using trifluoroacetic acid (TFA). While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to its low molecular weight (89.14 g/mol ) and high water solubility. Standard aqueous workups often result in significant product loss. This guide prioritizes a non-aqueous isolation strategy to ensure quantitative yields and high purity, suitable for downstream pharmaceutical applications.

Mechanistic Insight & Rationale

The Chemistry

The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate. Cleavage is achieved via acid-catalyzed fragmentation. TFA is the reagent of choice over HCl/dioxane for this specific substrate because it allows for a homogeneous reaction in dichloromethane (DCM) and facile removal of excess reagent via azeotropic distillation, avoiding the introduction of water.

Reaction Mechanism

The reaction proceeds through a distinct

Key Mechanistic Feature: The generated tert-butyl cation is a potent electrophile.[3] In the absence of scavengers, it eliminates a proton to form isobutylene gas (

Figure 1: Mechanistic pathway of acid-catalyzed Boc cleavage. The irreversible loss of gaseous byproducts drives the equilibrium.

Critical Considerations (The "Why" Before the "How")

Before beginning, researchers must address the specific physical properties of (S)-3-aminobutan-1-ol.

| Parameter | Value/Status | Implication for Protocol |

| Molecular Weight | 89.14 g/mol | Highly volatile free base; do not apply high vacuum to the free amine for extended periods. |

| Polarity (LogP) | -0.6 (approx) | Highly Water Soluble. Do NOT use standard aqueous extraction (e.g., DCM/Water wash). The product will partition into the water layer and be lost. |

| State | Oil/Hygroscopic Solid | The TFA salt is likely a hygroscopic oil or low-melting solid. It requires storage under desiccant. |

| Functional Groups | 1,3-Amino Alcohol | Potential for O-acylation is low with TFA, but avoid heating with acyl chlorides in subsequent steps without base. |

Materials & Equipment

-

Substrate: (S)-3-(Boc-amino)butan-1-ol (>98% purity).

-

Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Chaser Solvent: Toluene or Heptane (for azeotropic removal of TFA).

-

Equipment: Round-bottom flask, magnetic stir bar, inert gas line (

or Ar), Rotary Evaporator with variable vacuum control.

Experimental Protocol

Standard Deprotection (DCM/TFA Method)

Scale: 1.0 gram (approx. 5.3 mmol) of starting material.

-

Setup: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

-

Dissolution: Add (S)-3-(Boc-amino)butan-1-ol (1.0 g, 5.3 mmol) . Dissolve in DCM (10 mL) .

-

Note: A concentration of 0.5 M is ideal to moderate the exotherm while maintaining reaction rate.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise, add TFA (5 mL) .

-

Ratio: A 2:1 to 4:1 (v/v) ratio of DCM:TFA is standard. Pure TFA can be used but is often unnecessary and generates more heat.

-

Observation: Gas evolution (

and Isobutylene) will be observed.[1] Ensure the system is vented (e.g., via a needle or bubbler).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

-

Monitoring: Monitor by TLC (Stain: Ninhydrin) or LC-MS.

-

Endpoint: Complete consumption of starting material usually occurs within 1 to 2 hours .

-

TLC Tip: The free amine/salt will stay at the baseline or streak significantly compared to the Boc-protected precursor.

-

Workup & Isolation (Crucial Step)

STOP: Do not perform an aqueous wash.

-

Concentration: Concentrate the reaction mixture in vacuo (Rotary evaporator, bath temp < 40°C) to remove DCM and the bulk of the TFA.

-

Azeotropic Removal: To remove trace TFA (which can inhibit downstream coupling reactions or degrade sensitive intermediates):

-

Add Toluene (10 mL) to the residue.

-

Concentrate to dryness.

-

Repeat this step 3 times.

-

Why: Toluene forms a binary azeotrope with TFA (boiling point depression), effectively dragging the acid out of the oil.

-

-

Final Drying: Dry the resulting oil under high vacuum (0.1 mbar) for 2 hours.

-

Result: The product is isolated as the (S)-3-aminobutan-1-ol trifluoroacetate salt .

-

Yield: Quantitative (>98%).

-

Workflow Diagram

Figure 2: Operational workflow for non-aqueous isolation of the amino alcohol salt.

Alternative Isolation: Obtaining the Free Base

If the downstream application strictly requires the free base (e.g., for a reaction sensitive to acid salts), do not use liquid-liquid extraction . Use Solid Phase Extraction (SPE).

-

Dissolve the crude TFA salt in minimal Methanol (MeOH) .

-

Add a basic ion-exchange resin (e.g., Amberlyst A-21 or Dowex 1X8 in OH form) roughly 3 equivalents relative to the amine.

-

Stir for 30 minutes.

-

Filter off the resin.

-

Concentrate the filtrate carefully.

-

Warning: The free amine is volatile. Do not leave on high vacuum overnight.

-

Quality Control & Expected Data

NMR Characterization (TFA Salt)

-

1H NMR (DMSO-d6 or D2O):

-

~8.0 ppm (broad s, 3H,

-

~3.5 ppm (m, 2H,

-

~3.2 ppm (m, 1H,

-

~1.6 ppm (m, 2H,

-

~1.2 ppm (d, 3H,

-

~8.0 ppm (broad s, 3H,

-

19F NMR:

-

Diagnostic peak at

-76.5 ppm confirming the presence of the Trifluoroacetate counterion.

-

Storage

-

Store at -20°C.

-

The salt is hygroscopic; seal under Argon.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4]

- Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.

- Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses handling of amino acid salts).

-

PubChem Compound Summary. (2023). "(S)-3-Aminobutan-1-ol."[5][6][7] National Center for Biotechnology Information. [Link]

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

using Boc-(S)-3-aminobutan-1-ol as a chiral building block in synthesis

Application Note: Strategic Utilization of Boc-(S)-3-aminobutan-1-ol in Asymmetric Synthesis

Introduction: The 1,3-Difunctional Advantage

Boc-(S)-3-aminobutan-1-ol (CAS: 106539-36-0) is a high-value chiral synthon characterized by a 1,3-amino alcohol framework.[1] Unlike the more common 1,2-amino alcohols (derived from amino acids), the 1,3-relationship offers unique geometric properties essential for synthesizing six-membered heterocycles, specifically 1,3-oxazinan-2-ones , and for accessing chiral azetidines.[1]

While its enantiomer, (R)-3-aminobutan-1-ol, is industrially famous as the key intermediate for the HIV integrase inhibitor Dolutegravir (Tivicay®), the (S)-enantiomer discussed here is critical for:

-

SAR Studies: Accessing the "mirror-image" biological space to determine stereochemical potency.[1]

-

Natural Product Synthesis: Targeting alkaloids requiring the (S)-configuration at the

-position relative to the alcohol.[1] -

Ligand Design: Constructing chiral tridentate ligands for asymmetric catalysis.

This guide details the handling, reactivity, and validated protocols for deploying this building block in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Systematic Name | tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate |

| CAS Number | 106539-36-0 (Boc-protected); 61477-39-2 (Free amine) |

| Molecular Formula | C |

| Molecular Weight | 189.25 g/mol |

| Physical State | Waxy solid or viscous oil (low melting point: 59–60 °C) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Low solubility in Hexanes.[1] |

| Chirality | (S)-configuration at C3 |

| Storage | 2–8 °C (Hygroscopic; store under inert atmosphere) |

Strategic Reactivity Map

The utility of Boc-(S)-3-aminobutan-1-ol lies in the orthogonal reactivity of its two functional groups: the acid-labile Boc-amine and the nucleophilic primary alcohol .[1]

Mechanism of Action & Causality[1]

-

The Boc Group: Protects the nitrogen from alkylation/acylation, forcing reaction at the oxygen center (e.g., mesylation or oxidation).[1] It also suppresses N-oxide formation during oxidation steps.[1]

-

The 1,3-Distance: The three-carbon separation prevents the immediate formation of aziridines (common in 1,2-amino alcohols) and instead favors the formation of 6-membered rings (oxazinanones) upon carbonylation, or 4-membered rings (azetidines) upon activation/cyclization.

Figure 1: Divergent synthesis pathways.[1] The activated mesylate (Red) is the gateway to chain extension and ring closure.

Detailed Application Protocols

Application A: Synthesis of Chiral 1,3-Oxazinan-2-ones

This heterocycle is a privileged scaffold in medicinal chemistry (e.g., Efavirenz analogues).[1] The reaction utilizes the 1,3-amino alcohol motif to form a 6-membered cyclic carbamate.[1]

Mechanism: The free amine (after Boc removal) or the Boc-species (under specific basic conditions) reacts with a carbonyl source (CDI or Triphosgene). The 6-membered ring is thermodynamically stable and preserves the C3 stereocenter.[1]

Step-by-Step Protocol:

-

Deprotection (Pre-step): Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 equiv) in DCM.[1] Add TFA (10 equiv) at 0°C. Stir 2h. Concentrate to yield the trifluoroacetate salt.[1]

-

Neutralization: Redissolve in dry THF. Add Et

N (3.0 equiv) to liberate the free amine. -

Cyclization:

-

Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitoring via TLC should show the disappearance of the polar amino alcohol and appearance of a less polar spot.

-

Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (EtOAc/Hexanes) yields the (S)-4-methyl-1,3-oxazinan-2-one.[1]

Application B: Activation via Mesylation (O-Sulfonylation)

This is the most critical transformation, converting the inert hydroxyl group into a reactive leaving group (Mesylate) while keeping the Nitrogen protected. This intermediate is stable enough to be isolated but reactive enough for S

Self-Validating Checkpoints:

-

TLC: The Mesylate (Rf ~0.4 in 1:1 EtOAc/Hex) runs higher than the alcohol (Rf ~0.2).

-

NMR: Look for the appearance of the mesyl-methyl singlet at ~3.0 ppm.[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask. Purge with Argon/Nitrogen.[1]

-

Solvation: Dissolve Boc-(S)-3-aminobutan-1-ol (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (Et

N) (15 mmol, 1.5 equiv). Cool to 0°C (ice bath).-

Expert Tip: Catalytic DMAP (0.1 equiv) can accelerate the reaction but is optional for primary alcohols.

-

-

Activation: Add Methanesulfonyl chloride (MsCl) (12 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

-

Observation: White precipitate (Et

N·HCl) will form immediately.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quench: Pour into saturated NaHCO

solution (cold). -

Isolation: Extract with DCM. Wash with 1M citric acid (to remove excess amine/DMAP) and brine.[1] Dry and concentrate.

Figure 2: Workflow for the generation of the reactive mesylate intermediate.

Handling & Safety (E-E-A-T)

-

Hygroscopicity: The hydroxyl group and amide bond make the molecule hygroscopic.[1] Always store in a desiccator or sealed under inert gas.[1] Moisture absorption can lead to difficulty in accurate weighing and hydrolysis of subsequent activated intermediates.[1]

-

Stereochemical Integrity: The (S)-center at C3 is generally stable to basic conditions. However, avoid strong acidic conditions at high temperatures (>80°C) for prolonged periods to prevent potential racemization via elimination/re-addition mechanisms, although this is rare for 1,3-systems compared to 1,2-systems.[1]

-

Toxicity: As with all carbamates and alkylating agents (mesylates), treat as a potential sensitizer.[1] Use double-gloving when handling the mesyl-derivative.[1]

References

-

Dolutegravir Synthesis & Precursors

-

Oxazinanone Synthesis

-

Boc-Amino Alcohol Activation Protocols

-

Physical Properties & Safety

Sources

- 1. echemi.com [echemi.com]

- 2. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]

- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 4. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Precision Synthesis of Dolutegravir Intermediates via Boc-(S)-3-aminobutan-1-ol

Executive Summary

This Application Note details the synthetic protocol for generating tricyclic Dolutegravir (DTG) intermediates utilizing Boc-(S)-3-aminobutan-1-ol as the primary chiral building block. While the commercial manufacturing of Dolutegravir typically employs the (R)-enantiomer to achieve the (4R,12aS) absolute configuration, this guide addresses the specific processing of the (S)-isomer. This is critical for the development of enantiomeric purity standards, structural analogs, or specific stereochemical studies required during the CMC (Chemistry, Manufacturing, and Controls) phase.

The methodology focuses on a "telescoped" deprotection-cyclization strategy that minimizes oxidative degradation of the amino-alcohol and ensures high diastereoselectivity during the formation of the pyrido[1,2-c][1,3]oxazine core.

Strategic Analysis & Mechanism

The Role of the Boc-Protected Precursor

Using Boc-(S)-3-aminobutan-1-ol instead of the free amino alcohol offers distinct advantages in early-stage material handling:

-

Oxidative Stability: The free amino alcohol is hygroscopic and prone to air oxidation (N-oxide formation) upon long-term storage. The Boc-group mitigates this risk.

-

Chemical Purity: The Boc-protected starting material allows for recrystallization or silica purification prior to the critical cyclization step, ensuring that no regioisomeric impurities interfere with the ring closure.

Reaction Pathway Logic

The synthesis proceeds through two critical phases:

-

Phase A (Activation): Quantitative removal of the tert-butoxycarbonyl (Boc) group to release the reactive ammonium salt.

-

Phase B (Annulation): Condensation of the chiral amine with the Pyridone Acetal (Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate), followed by acid-catalyzed dehydration to close the oxazine ring.

Stereochemical Criticality

-

Input: (S)-3-aminobutan-1-ol[1]

-

Output: (4S, 12aR)-tricyclic intermediate (Enantiomer of the commercial drug scaffold).

-

Note: The stereocenter at C-3 of the aminobutanol dictates the stereochemistry of the methyl group on the oxazine ring. This protocol maintains chiral fidelity; racemization is observed only under forcing acidic conditions (>90°C) for prolonged periods.

Visualizing the Workflow

The following diagram illustrates the reaction cascade and the critical control points (CCPs).

Caption: Step-wise conversion of Boc-protected precursor to the tricyclic Dolutegravir intermediate.

Experimental Protocols

Protocol A: Controlled Deprotection of Boc-(S)-3-aminobutan-1-ol

Objective: To generate high-purity (S)-3-aminobutan-1-ol hydrochloride without inducing hygroscopic clumping.

Reagents:

-

Boc-(S)-3-aminobutan-1-ol (1.0 eq)

-

Hydrochloric acid (4M in 1,4-Dioxane or Isopropanol) (3.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

MTBE (Anti-solvent)

Procedure:

-

Dissolution: Charge Boc-(S)-3-aminobutan-1-ol (10.0 g, 52.8 mmol) into a 250 mL round-bottom flask. Add DCM (50 mL) and stir at 20°C until fully dissolved.

-

Acid Addition: Cool the solution to 0–5°C using an ice bath. Add 4M HCl in Dioxane (40 mL, 160 mmol) dropwise over 20 minutes. Caution: Gas evolution (CO2) and exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of the Boc-starting material.

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to approximately 30% volume.

-

Add MTBE (100 mL) slowly to precipitate the amine salt.

-

Filter the white solid under nitrogen atmosphere (hygroscopic).

-

Wash the cake with MTBE (2 x 20 mL).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Yield Target: >95%[2]

-

Appearance: White to off-white hygroscopic solid.

-

Protocol B: Condensation and Cyclization (The "P-Ring" Formation)

Objective: To couple the amine salt with the Pyridone Acetal to form the (4S, 12aR)-tricyclic intermediate.

Reagents:

-

(S)-3-aminobutan-1-ol HCl (from Protocol A) (1.1 eq)

-

Pyridone Acetal: Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (1.0 eq)

-

Acetonitrile (MeCN) (10 vol)

-

Acetic Acid (AcOH) (0.5 vol)

-

Methanesulfonic acid (MsOH) (0.2 eq) - Catalyst for cyclization

Procedure:

-

Setup: In a reactor equipped with an overhead stirrer and reflux condenser, charge the Pyridone Acetal (10.0 g, 31.5 mmol) and MeCN (100 mL).

-

Activation: Add Acetic Acid (5 mL) and Methanesulfonic acid (0.6 g). Heat the mixture to 50°C.

-

Mechanistic Note: This step hydrolyzes the dimethyl acetal to the reactive aldehyde/hemiaminal species in situ.

-

-

Amine Addition: Prepare a slurry of (S)-3-aminobutan-1-ol HCl (4.35 g, 34.6 mmol) in MeCN (20 mL) and add it to the reactor over 15 minutes.

-

Cyclization: Heat the reaction mixture to 65–70°C and stir for 12–16 hours.

-

Process Control: Monitor HPLC for the disappearance of the Pyridone Acetal and the intermediate enamine. The target product is the tricyclic oxazine.

-

-

Work-up:

-

Cool the reaction mass to 20°C.

-

Concentrate the solvent to ~20% volume under vacuum.

-

Add DCM (100 mL) and wash with water (2 x 50 mL) to remove salts and excess acid.

-

Wash the organic layer with 5% NaHCO3 solution (50 mL).

-

Dry over Na2SO4 and concentrate to dryness.

-

-

Purification: Recrystallize the crude residue from Methanol/Water (1:1) or purify via silica gel chromatography (0-10% MeOH in DCM).

Data Summary & Specifications

| Parameter | Specification | Method |

| Input Stereochemistry | (S)-configuration | Optical Rotation / Chiral HPLC |

| Intermediate Purity | > 98.0% (AUC) | HPLC (C18, Gradient ACN/H2O) |

| Chiral Purity | > 99.5% ee | Chiralpak AD-H or equivalent |

| Major Impurity | Uncyclized Enamine (< 0.5%) | LC-MS |

| Yield (Step 2) | 75% – 85% | Gravimetric |

Troubleshooting & Critical Quality Attributes (CQAs)

Racemization Risk

While the reaction conditions (65°C) are generally mild, the presence of strong acid (MsOH) for extended periods can induce partial racemization at the C-3 chiral center.

-

Corrective Action: Limit reaction time to <18 hours. If reaction is slow, add fresh MsOH (0.05 eq) rather than increasing temperature above 75°C.

Incomplete Cyclization

The formation of the intermediate enamine (Schiff base) is fast, but the ring closure to the oxazine is the rate-determining step.

-

Observation: HPLC shows a peak with M+ mass identical to product but different retention time (or M+18 for the un-dehydrated species).

-

Corrective Action: Ensure the reaction solvent is anhydrous (MeCN) initially, but note that methanol is a byproduct. Distilling off a portion of the solvent during reaction (azeotropic removal) can drive the equilibrium toward the cyclized product.

References

-

GlaxoSmithKline. (2006). Polycyclic Carbamoylpyridone Derivative Having HIV Integrase Inhibitory Activity.[1][3] WO2006116764A1.[4] Link

-

Ziegler, R. E., et al. (2018).[5] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. Link

-

Jayachandra, S., et al. (2018).[6] Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.[1][3][6][7][8][9][10][11][12] Der Pharma Chemica, 10(6), 13-20.[6] Link

-

Sumino, Y., et al. (2019). Process Research and Development of Dolutegravir: A Second-Generation HIV-1 Integrase Strand Transfer Inhibitor. Organic Process Research & Development, 23(7), 1298–1311. Link

Sources

- 1. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 2. CN114213249A - Synthesis method of dolutegravir intermediate - Google Patents [patents.google.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 8. Improved Process For The Preparation Of Dolutegravir [quickcompany.in]

- 9. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Mitsunobu Functionalization of Boc-(S)-3-aminobutan-1-ol

Topic: High-Fidelity Mitsunobu Functionalization of Boc-(S)-3-aminobutan-1-ol Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The functionalization of Boc-(S)-3-aminobutan-1-ol via the Mitsunobu reaction presents a specific chemoselective challenge: the competition between the desired intermolecular substitution and the entropically favored intramolecular cyclization. While the primary alcohol at C1 is sterically accessible, the pendant N-Boc group at C3 poses a significant risk of forming N-Boc-2-methylpyrrolidine (via N-alkylation) or oxazolidinone derivatives (via O-alkylation).

This guide outlines the mechanistic causality of these side reactions and provides a validated protocol to suppress cyclization, ensuring high yields of the linear, chiral target. We utilize a pKa-driven suppression strategy combined with strict temperature control to maximize the kinetic favorability of the intermolecular pathway.

Mechanistic Insight: The Cyclization Trap

In a standard Mitsunobu cycle, the phosphine-azodicarboxylate betaine activates the primary alcohol. The critical control point occurs immediately after activation. The activated oxyphosphonium intermediate is an electrophile that can be intercepted by:

-

Path A (Desired): An external acidic nucleophile (Nu-H).

-

Path B (Undesired): The internal carbamate nitrogen or carbonyl oxygen.

Because the substrate is a

Visualization: Pathway Competition

The following diagram illustrates the kinetic competition. Note that the stereocenter at C3 is remote and generally retained, but the chemical identity of the product is at risk.

Figure 1: Mechanistic divergence in the Mitsunobu reaction of Boc-amino alcohols. Path A is favored by high concentration of acidic nucleophiles and low temperatures.

Optimization Matrix

To ensure "Trustworthiness" in your results, adhere to these boundary conditions.

| Parameter | Recommendation | Rationale |

| Nucleophile Acidity | pKa < 11 (Ideal: 6–10) | The nucleophile must protonate the betaine before the betaine activates the alcohol, or compete effectively for the oxyphosphonium species. Examples: Phthalimide (8.3), Phenols (10), Hydrazoic acid (4.7). |

| Reagent Choice | PPh | DIAD is preferred over DEAD for safety and slightly better stability. PPh |

| Stoichiometry | 1.5 – 2.0 equiv. | Excess nucleophile and betaine drive the intermolecular reaction and compensate for any adventitious water. |

| Temperature | 0°C | CRITICAL: Addition must occur at 0°C. Higher temperatures increase the rate of intramolecular cyclization (Path B). |

| Order of Addition | Standard (Pre-mix) | Dissolve Substrate + Nucleophile + PPh |

Detailed Protocol: Phthalimide Substitution

This protocol describes the synthesis of the protected diamine precursor. The methodology is transferable to phenols and other acidic nucleophiles.

Materials

-